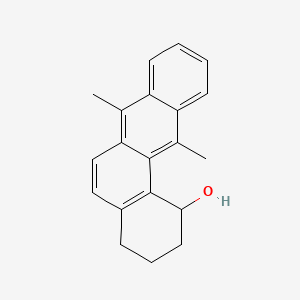
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and specific functional groups. It is known for its significant role in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. These interactions are often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites and modulate biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,2-Benzanthracene
Uniqueness
Benz(a)anthracen-1-ol, 1,2,3,4-tetrahydro-7,12-dimethyl- is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its tetrahydro structure and the presence of hydroxyl and methyl groups make it particularly interesting for various applications in research and industry.
Propiedades
Número CAS |
142408-13-7 |
|---|---|
Fórmula molecular |
C20H20O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracen-1-ol |
InChI |
InChI=1S/C20H20O/c1-12-15-7-3-4-8-16(15)13(2)19-17(12)11-10-14-6-5-9-18(21)20(14)19/h3-4,7-8,10-11,18,21H,5-6,9H2,1-2H3 |
Clave InChI |
OVZWITOOEPTMKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(CCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


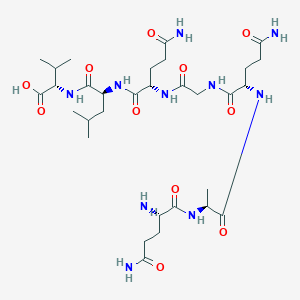
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)

![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
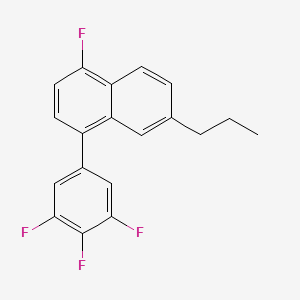
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
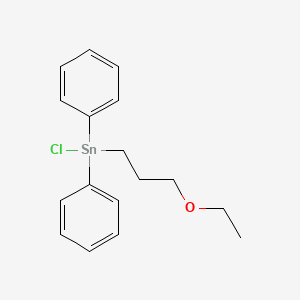

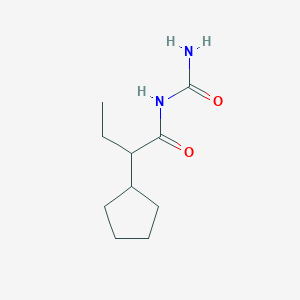


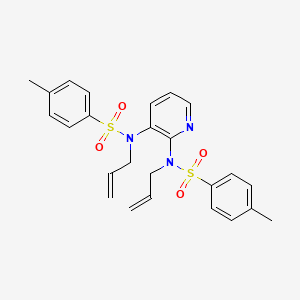
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
